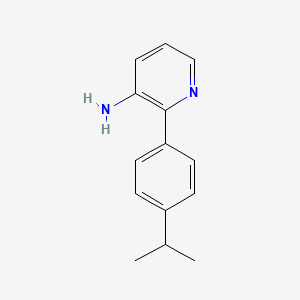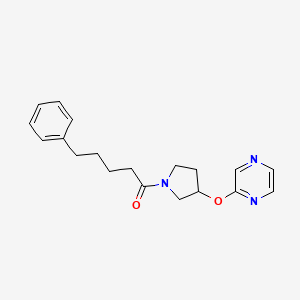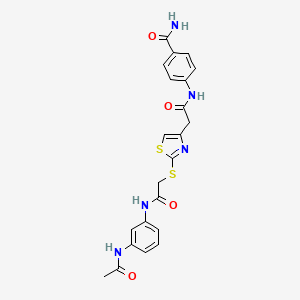
4-(2-(2-((2-((3-Acetamidophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-(2-(2-((2-((3-Acetamidophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzamide" is a complex organic molecule that likely contains a benzamide moiety, which is a common feature in various synthetic compounds with potential biological activities. The structure suggests the presence of multiple functional groups, including amide, thioether, and possibly a thiazole ring, which could contribute to its chemical reactivity and interaction with biological targets.
Synthesis Analysis
The synthesis of related compounds often involves the use of bidentate directing groups for C-H activation/functionalization, as reported in the synthesis of β-C-H arylated/acetoxylated carboxamides using 4-amino-2,1,3-benzothiadiazole (ABTD) as a directing group . Another approach for synthesizing α-ketoamide derivatives, which are structurally related to the compound , utilized OxymaPure/DIC for coupling reactions, showing improved yield and purity . These methods highlight the importance of selecting appropriate reagents and catalysts to achieve the desired modifications on the benzamide backbone.
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be elucidated using techniques such as X-ray crystallography, which provides insights into the regio- and stereochemistry of the synthesized compounds . The presence of a thiazole ring, as seen in the compound of interest, is a common feature in pharmacophores and can be synthesized using reactions involving amines and thiols . The structural analysis is crucial for understanding the compound's potential interactions with biological targets.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including arylation, acetoxylation, and alkoxylation, as directed by bidentate groups like ABTD . The thiazole ring in the compound can be functionalized through reactions with different heterocyclic rings, which can be used to generate a diverse set of derivatives with potential antitumor activity . The reactivity of such compounds is influenced by the presence of electron-donating or withdrawing groups, which can affect the outcome of the chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are characterized using techniques such as FT-IR, NMR, and elemental analysis . These properties are influenced by the compound's molecular structure, including the presence of thiazole and acetamide groups, which can affect solubility, stability, and reactivity. The antifungal and antimicrobial activities of benzamide derivatives are often evaluated in vitro, indicating their potential as therapeutic agents . The compound's properties can also be predicted through computational studies, such as docking studies, to assess its interaction with biological targets .
Aplicaciones Científicas De Investigación
Pharmacological Investigations
A study focused on synthesizing and investigating the anticonvulsant activities of a series of thiazolidin-4-one derivatives, which include compounds structurally related to 4-(2-(2-((2-((3-Acetamidophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzamide. One compound in this series was identified as more potent than the reference standard diazepam, highlighting its potential in anticonvulsant drug development (Senthilraja & Alagarsamy, 2012).
Antimicrobial Activities
Research on antimicrobial activities has led to the development of new compounds based on the thiazole structure, showing promise as potent antimicrobial agents. One study synthesized a series of thiazole and pyrazole derivatives based on the tetrahydrobenzothiophene moiety, demonstrating significant antimicrobial properties (Gouda et al., 2010). Another study explored the synthesis and antimicrobial evaluation of thiophene-2-carboxamides, further emphasizing the antimicrobial potential of thiazole-based compounds (Talupur et al., 2021).
Propiedades
IUPAC Name |
4-[[2-[2-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4S2/c1-13(28)24-16-3-2-4-17(9-16)26-20(30)12-33-22-27-18(11-32-22)10-19(29)25-15-7-5-14(6-8-15)21(23)31/h2-9,11H,10,12H2,1H3,(H2,23,31)(H,24,28)(H,25,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQJSKGOJZIADS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2546335.png)

![1,6-Dimethyl-4-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2546337.png)
![5-(5-methylfuran-2-yl)-2-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2546338.png)
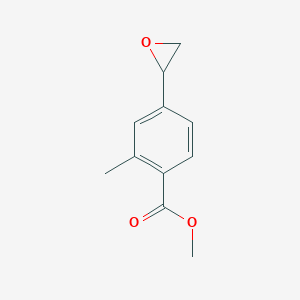
![2-(3-(Diethylamino)propyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2546340.png)

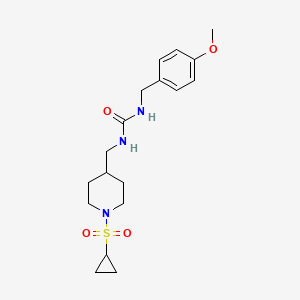
![[3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2546346.png)
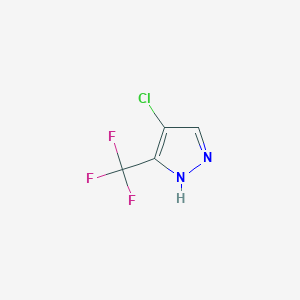
![7-[4-(3-cyclopentylpropanoyl)piperazin-1-yl]-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2546350.png)
![N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2546352.png)
